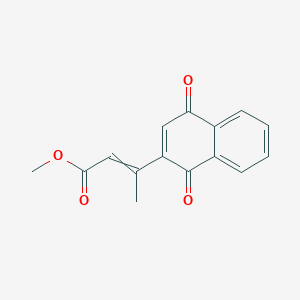
Methyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate is an organic compound belonging to the class of naphthoquinones. These compounds are characterized by a naphthohydroquinone moiety, which consists of a benzene ring linearly fused to a benzene-1,4-dione (quinone) structure
Preparation Methods
The synthesis of Methyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate typically involves a multi-step process. One common method includes the reduction of 4,4′-diselanediyldianiline followed by a nucleophilic reaction with 2-methyl-3-bromo-1,4-naphthalenedione. The final step involves acetylation with acetic anhydride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Methyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Lewis acid catalysts like CeCl3, which facilitate high yields of products within a short reaction time . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it has been studied for its cytotoxic properties against certain cell lines, making it a potential candidate for anticancer research . Additionally, it has applications in the development of solid-state fluorescence materials .
Mechanism of Action
The mechanism of action of Methyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate involves its interaction with molecular targets and pathways within cells. For instance, it has been shown to interact with glutathione reductase, a mitochondrial enzyme, which plays a role in maintaining cellular redox balance . This interaction can lead to oxidative stress and cytotoxicity in certain cell types.
Comparison with Similar Compounds
Methyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate is unique due to its specific naphthoquinone structure. Similar compounds include 6-(3-methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)hexanoic acid and various imidazole-based 1,4-naphthoquinones . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
CAS No. |
919281-54-2 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
methyl 3-(1,4-dioxonaphthalen-2-yl)but-2-enoate |
InChI |
InChI=1S/C15H12O4/c1-9(7-14(17)19-2)12-8-13(16)10-5-3-4-6-11(10)15(12)18/h3-8H,1-2H3 |
InChI Key |
YUHFNHZMSUTLLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)C1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate](/img/structure/B12638541.png)
![Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12638542.png)
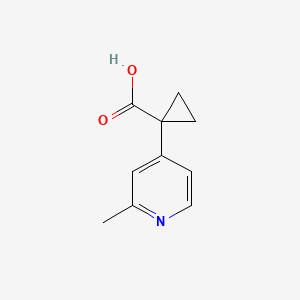
![8-(3-Chlorophenyl)-6-(ethylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12638546.png)
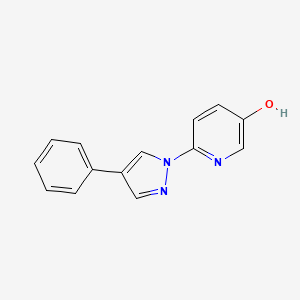
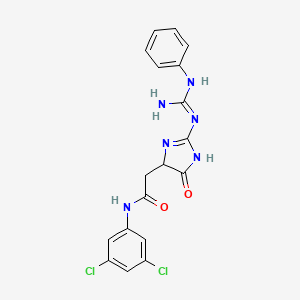
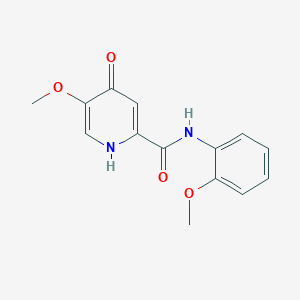
![3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid](/img/structure/B12638570.png)
![3-{(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(3-fluorophenyl)propanamide](/img/structure/B12638578.png)
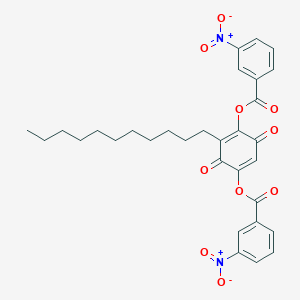
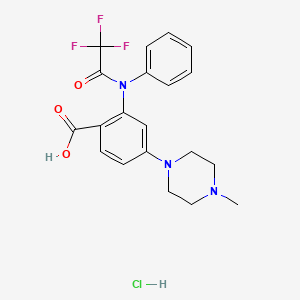
![2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate](/img/structure/B12638611.png)
